Species-Specific Potency of a 4-Methoxyazepane-Derived 11β-HSD1 Inhibitor
A closely related sulfonamide derivative, 1-(4-tert-butylphenylsulfonyl)-4-methoxyazepane, demonstrates high nanomolar potency against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in vitro, with a clear differential activity compared to the mouse ortholog [1]. This example illustrates the functional relevance of the 4-methoxyazepane scaffold in achieving potent enzyme inhibition, and importantly, highlights the species-specific variance that can guide in vivo model selection. While this is a derivative, it serves as class-level evidence for the scaffold's utility in targeting 11β-HSD1, a key enzyme in glucocorticoid metabolism implicated in metabolic syndrome and type 2 diabetes [2].
| Evidence Dimension | Inhibition of 11β-HSD1 activity |
|---|---|
| Target Compound Data | IC50 = 7 nM (Human) [1] |
| Comparator Or Baseline | IC50 = 165 nM (Mouse) [1] |
| Quantified Difference | 23.6-fold higher potency for human enzyme vs. mouse enzyme |
| Conditions | In vitro scintillation proximity assay using Sf9 cells expressing recombinant human or mouse 11β-HSD1. |
Why This Matters
This data confirms the 4-methoxyazepane core can be optimized for potent human target engagement and reveals a significant species-specific activity difference critical for selecting appropriate preclinical models, thereby reducing the risk of translational failure.
- [1] BindingDB. BDBM50297220: 1-(4-tert-butylphenylsulfonyl)-4-methoxyazepane. Data curated by ChEMBL. View Source
- [2] Gathercole, L. L., et al. (2013). 11β-Hydroxysteroid dehydrogenase 1: translational and therapeutic aspects. Endocrine Reviews, 34(4), 525-555. View Source
